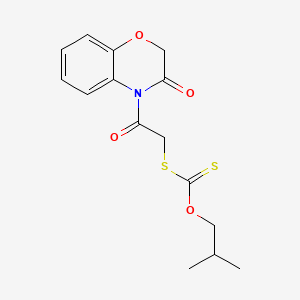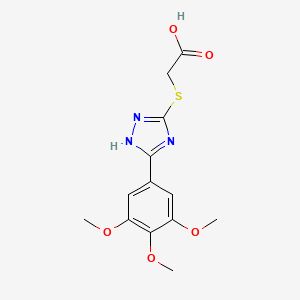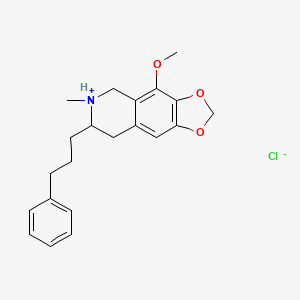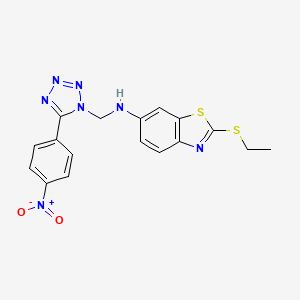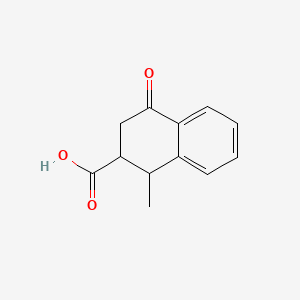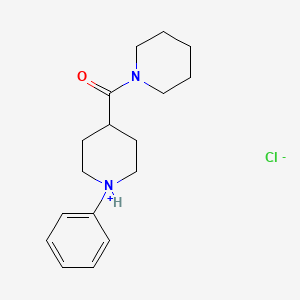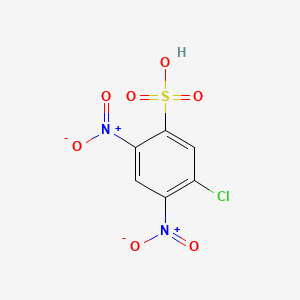
Benzenesulfonic acid, 5-chloro-2,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2,4-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, featuring both chloro and nitro substituents. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,4-dinitrobenzenesulfonic acid typically involves the nitration of 5-chlorobenzenesulfonic acid. The process includes the following steps:
Nitration: 5-chlorobenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2,4-dinitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2,4-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Oxidation: The sulfonic acid group can be oxidized under specific conditions to form sulfonate esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or dimethylamine in ethanol are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chlorine atom.
Reduction: 5-chloro-2,4-diaminobenzenesulfonic acid.
Oxidation: Sulfonate esters.
Applications De Recherche Scientifique
5-chloro-2,4-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-2,4-dinitrobenzenesulfonic acid involves its interaction with nucleophiles and other reactive species. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions . The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dinitrobenzenesulfonic acid: Lacks the chloro substituent, making it less reactive in certain nucleophilic substitution reactions.
5-chloro-2-nitrobenzenesulfonic acid: Contains only one nitro group, resulting in different reactivity and applications.
4-chloro-2,6-dinitrobenzenesulfonic acid: Has nitro groups at different positions, affecting its chemical behavior.
Uniqueness
5-chloro-2,4-dinitrobenzenesulfonic acid is unique due to the combination of chloro and nitro substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
56961-56-9 |
|---|---|
Formule moléculaire |
C6H3ClN2O7S |
Poids moléculaire |
282.62 g/mol |
Nom IUPAC |
5-chloro-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16) |
Clé InChI |
CMKHZJCLDSYCNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


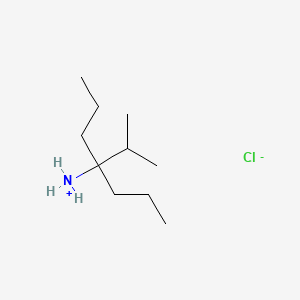
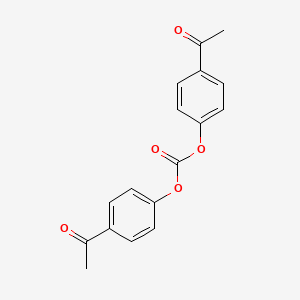

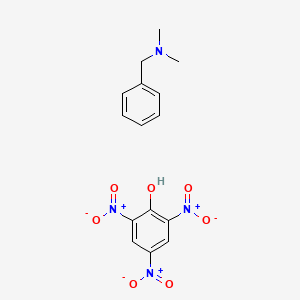
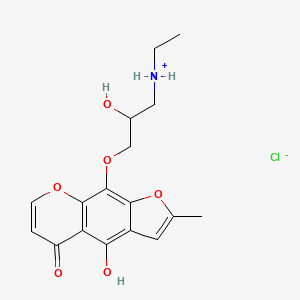
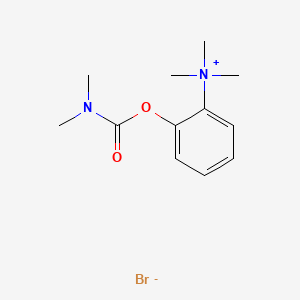
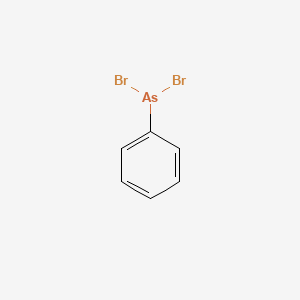
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
